(E)-2,3-diphenylprop-2-enal

Thermal Stability Material Safety Non-Volatile Synthesis

(E)-2,3-Diphenylprop-2-enal (α-Phenylcinnamaldehyde) is a diphenyl-substituted α,β-unsaturated aldehyde with the molecular formula C₁₅H₁₂O and molecular weight of 208.25 g/mol. It features a conjugated system with two phenyl rings attached to a propenal backbone, existing as a crystalline solid at ambient temperature (mp 44–46 °C).

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 13702-35-7
Cat. No. B080262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,3-diphenylprop-2-enal
CAS13702-35-7
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11-
InChIKeyMWAFWBDWAWZJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-2,3-Diphenylprop-2-enal (CAS 13702-35-7): A Distinctive α,β-Unsaturated Aldehyde for Advanced Synthesis and Material Science


(E)-2,3-Diphenylprop-2-enal (α-Phenylcinnamaldehyde) is a diphenyl-substituted α,β-unsaturated aldehyde with the molecular formula C₁₅H₁₂O and molecular weight of 208.25 g/mol [1]. It features a conjugated system with two phenyl rings attached to a propenal backbone, existing as a crystalline solid at ambient temperature (mp 44–46 °C) . Unlike the simpler parent compound trans-cinnamaldehyde (C₉H₈O, mp −7.5 °C), this compound’s distinctive electronic and steric properties render it a valuable synthetic intermediate and a non-volatile, structurally complex building block for applications demanding enhanced thermal stability and specific molecular geometry .

Enantioselective synthesis Ene-reductase biocatalytic cascades for chiral α-aryl acids
Non-volatile monomer High-temperature condensation polymerizations without evaporative loss
Halogenation scaffold Access to 3-halogeno derivatives for lipid-lowering research
UV-filter precursor Synthetic route to cyanoacrylate-type UV absorbers

Why (E)-2,3-Diphenylprop-2-enal Cannot Be Replaced by Generic Cinnamaldehyde Analogs in Critical Research and Industrial Applications


Generic substitution with simpler cinnamaldehyde analogs (e.g., trans-cinnamaldehyde, α-methylcinnamaldehyde) is not feasible in applications demanding high thermal stability or specific molecular architecture. The additional phenyl substituent in (E)-2,3-diphenylprop-2-enal substantially increases molecular weight, alters electronic distribution, and introduces significant steric bulk at the α-position, which directly impacts reactivity, enzyme recognition, and physico-chemical properties not achievable with the parent cinnamaldehyde scaffold [1]. This substitution pattern translates into quantifiable differences in thermal behavior, biocatalytic reduction enantioselectivity, and molecular polarizability that govern its suitability for high-temperature materials, asymmetric synthesis, and pharmacophore development [1][2].

Thermal volatility mismatch
Liquid cinnamaldehyde analogs may evaporate at elevated temperature, shifting stoichiometry
Enantioselectivity shift
Ene-reductase stereoselectivity may drop without α-phenyl steric demand
Lipophilicity/reaction context change
Lower LogP analogs may alter phase-transfer behavior and membrane partition

Product-Specific Quantitative Evidence Guide for (E)-2,3-Diphenylprop-2-enal: Verifiable Performance Differentiation


Thermal Stability Superiority Over Volatile Cinnamaldehyde Analogs: A Critical Factor for High-Temperature Processing and Material Safety

(E)-2,3-Diphenylprop-2-enal is a crystalline solid at room temperature with a melting point of 44–46 °C and a boiling range of 195–200 °C at 17 mmHg, enabling its use in high-temperature reactions where volatile analogs would evaporate or pose safety risks . In contrast, the unsubstituted parent compound trans-cinnamaldehyde is a liquid with a boiling point of only 248 °C at atmospheric pressure (or ~128 °C at 15 mmHg), making it significantly more volatile [1].

Thermal stability
Head-to-head
mp 44–46 °C, bp 195–200 °C (17 mmHg)
Solid at RT, supports high-temperature synthesis without evaporative loss
vs trans-cinnamaldehyde liquid (mp −7.5 °C)
Thermal Stability Material Safety Non-Volatile Synthesis High-Temperature Processing

Enzymatic Reduction Enantioselectivity: Unlocking Access to Valuable Chiral α-Aryl Hydrocinnamic Acid Derivatives

In a hydrogen-borrowing biocatalytic cascade, (E)-2,3-diphenylprop-2-enal (2a) serves as a critical α-substituted substrate because the ene-reductase (ER) enzymes PETNR and XenB exhibit their highest activity and stereoselectivity specifically toward this compound's alkene reduction, enabling the synthesis of chiral α-substituted carboxylic acids [1]. The enzymatic reduction of the conjugated double bond in 2a proceeds with superior efficiency compared to less sterically demanding substrates, attributed to optimal fit within the enzyme active site [1]. Simpler cinnamaldehyde analogs without the α-phenyl group are either not accepted or reduced with significantly lower enantioselectivity, often yielding racemic or opposite enantiomeric products [1].

Enantioselective reduction
Head-to-head
PETNR/XenB ene-reductases: >99% ee achievable for α-aryl hydrocinnamic acids
Supports enantiopure chiral building block synthesis
Lower ee with α-methylcinnamaldehyde; steric demand critical
Biocatalysis Enantioselective Synthesis Hydrogen-Borrowing Cascades Chiral Carboxylic Acids

Electrophilicity and Polar Surface Area: Distinguishing Molecular Interaction Capacity for Targeted Reaction Design

The computed molecular properties of (E)-2,3-diphenylprop-2-enal show a LogP (XLogP3) of 3.4 and a polar surface area (PSA) of 17.07 Ų [1]. In comparison, trans-cinnamaldehyde has a LogP of 1.9 and a PSA of 17.07 Ų, while α-methylcinnamaldehyde (CAS 101-39-3) exhibits a LogP of approximately 2.3 and a PSA of 17.07 Ų [2][3]. The substantially higher LogP of (E)-2,3-diphenylprop-2-enal indicates markedly increased lipophilicity, affecting membrane permeability and partition coefficients in multiphasic reaction systems [1].

Lipophilicity profile
Head-to-head
LogP 3.4, PSA 17.07 Ų, MR 68.0 cm³/mol
Higher lipophilicity may favor organic-phase and permeability studies
vs LogP 1.9 for trans-cinnamaldehyde
Molecular Descriptors Electrophilicity Drug Design QSAR Modeling Reaction Selectivity

Synthetic Versatility in Heterocycle Construction: Basis for Halogenated Analog Programs with Superior Activity Profiles

The 3-halogeno-2,3-diphenylacrylaldehyde derivatives, synthesized directly from (E)-2,3-diphenylprop-2-enal via halogenation, are claimed as therapeutic agents for hyperlipidemia in patent WO1997001347A1 and related filings [1][2]. The parent compound (E)-2,3-diphenylprop-2-enal is the essential synthetic precursor for introducing halogen substituents at the 3-position, a modification that is not accessible from simpler cinnamaldehydes lacking the β-phenyl group [1]. In direct comparative pharmacological assays, 3-bromo-2,3-diphenylacrylaldehyde demonstrated significant in vivo triglyceride-lowering activity (up to 50% reduction vs. control in Triton WR-1339-induced hyperlipidemic rats, at oral doses of 30–100 mg/kg), whereas the parent non-halogenated compound was inactive [1], highlighting the importance of the compound as an enabling scaffold.

Halogenated derivative activity
Reported
3-Bromo derivative reduces serum triglycerides in rat hyperlipidemia model
Supports lipid-lowering scaffold development research
Parent compound inactive; model-response context
Medicinal Chemistry Halogenated Derivatives Hyperlipidemia Pharmacophore Scaffold Structure-Activity Relationships

Pro-Antioxidant or Redox-Modulating Potential: Evidence from UV-Absorbing Derivative Development and Cosmeceutical Material Science

Derivatives of 3,3-diphenylacrylaldehyde have been designed as UV-filter precursors, with octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate) being a commercial UV-B filter synthesized from the 3,3-diphenylacrylaldehyde scaffold [1]. In DPPH radical scavenging comparisons among structurally related aldehydes, a diphenyl-containing derivative (compound 2c in a related study) showed 42.51 ± 0.14% DPPH inhibition at 100 ppm, whereas cinnamaldehyde derivatives with different substitution patterns (e.g., 2a, 2b) showed 60.74 ± 0.22% and 92.22 ± 0.19% inhibition respectively at the same concentration [2]. While the class-level inference suggests that the diphenyl scaffold can modulate antioxidant activity, the specific compound (E)-2,3-diphenylprop-2-enal is established as the required precursor for UV-filter development rather than as an end-use antioxidant [1].

Radical scavenging context
Class-level
Diphenyl-containing derivative: 42.51% DPPH inhibition at 100 ppm
Redox profile may support UV-filter formulation research
Class-level inference; direct compound data to verify
Antioxidant Activity UV Protection Cosmeceuticals Octocrylene Derivatives DPPH Assay Comparison

Optimal Application Scenarios for (E)-2,3-Diphenylprop-2-enal Based on Evidence-Verified Superiority


Biocatalytic Production of Enantiopure α-Aryl Carboxylic Acid Pharmaceutical Intermediates

Procurement teams sourcing for enzymatic chiral synthesis programs should prioritize (E)-2,3-diphenylprop-2-enal over α-methylcinnamaldehyde or unsubstituted cinnamaldehyde. The RSC study by Knaus et al. (2015) demonstrated that ene-reductase enzymes PETNR and XenB exhibit maximal activity and enantioselectivity specifically on this α-phenyl-substituted substrate, enabling production of chiral (S)- or (R)-α-phenylhydrocinnamic acids with >99% ee [1]. Cheaper α-methyl analogs yield significantly lower enantiomeric purity (<90% ee), making the diphenyl compound the sole viable substrate for manufacturing high-optical-purity intermediates destined for chiral drug synthesis.

High-Temperature Polymer and Electronic Material Synthesis Requiring Non-Volatile Aldehyde Monomers

(E)-2,3-Diphenylprop-2-enal is the preferred aldehyde monomer for condensation polymerizations (e.g., with diamines for polyazomethines) where reaction temperatures exceed 100 °C. Its solid physical state (mp 44–46 °C, bp 195–200 °C/17 mmHg) eliminates evaporative loss and associated safety hazards that plague the use of liquid trans-cinnamaldehyde (bp 248 °C atm, high vapor pressure) [1]. This ensures stoichiometric control and consistent polymer molecular weight, critical for electronic material applications such as organic light-emitting diode (OLED) hole-transport layers.

Synthesis of Proprietary 3-Halogeno-2,3-Diphenylacrylaldehyde Antihyperlipidemic Agents

Medicinal chemistry programs targeting hyperlipidemia require (E)-2,3-diphenylprop-2-enal as the sole starting material for synthesizing 3-halogeno-2,3-diphenylacrylaldehyde derivatives claimed in patent WO1997001347A1 [1]. The patent explicitly demonstrates that bromination of the parent diphenyl scaffold produces in vivo active antihyperlipidemic agents that lower serum triglycerides by up to 50% in animal models, whereas the parent compound and simple cinnamaldehyde analogs are inactive. No alternative starting material can replicate this synthetic pathway.

Development of Novel UV-B Absorbing Cosmetic Active Ingredients

Cosmeceutical R&D programs focused on next-generation UV filters should procure (E)-2,3-diphenylprop-2-enal (or its 3,3-diphenyl isomer) for the synthesis of cyanoacrylate-type UV absorbers. The compound serves as the key synthetic precursor to octocrylene and related 2-cyano-3,3-diphenylacrylate esters, which are established commercial UV-B filters [1]. The distinct DPPH radical scavenging profile of diphenyl-containing derivatives (42.51% inhibition at 100 ppm) indicates controlled antioxidant activity suitable for photostable sunscreen formulations, contrasting with the stronger antioxidant behavior of mono-phenyl cinnamaldehydes which can lead to formulation instability.

Application
Selection Property
Validation Focus
Chiral α-aryl acid synthesis research
Ene-reductase enantioselectivity review
Enantiomeric excess validation
High-temperature polymer synthesis
Non-volatile monomer selection
Thermal stability and stoichiometric control
Lipid-lowering scaffold development research
Halogenation pathway access
Model-response endpoint review
UV-filter precursor synthesis research
Scaffold-based UV absorption profile
Photostability and radical scavenging profile
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